molecular formula C14H14N2O4S B1212208 Tioxamast CAS No. 74531-88-7

Tioxamast

Cat. No.: B1212208
CAS No.: 74531-88-7
M. Wt: 306.34 g/mol
InChI Key: ROVWYOFNUFLLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Tioxamast involves the preparation of 4-phenyl-2-thiazolyloxamate derivatives. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature. One method involves the reaction of ethyl-3-methoxyphenyl-4-thiazolyl-2-oxamate with appropriate reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Tioxamast undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less commonly reported.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Tioxamast is unique in its dual antiallergic and anti-inflammatory actions. Similar compounds include:

    Ketotifen: Another antiallergic drug that stabilizes mast cells and prevents the release of inflammatory mediators.

    Cromolyn Sodium: Used to prevent allergic reactions by inhibiting the release of histamine and other mediators from mast cells.

    Montelukast: A leukotriene receptor antagonist that reduces inflammation and bronchoconstriction in asthma and allergic rhinitis.

Compared to these compounds, this compound’s ability to inhibit both the synthesis and release of inflammatory mediators makes it particularly effective in reducing inflammation and allergic responses .

Properties

CAS No.

74531-88-7

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17)

InChI Key

ROVWYOFNUFLLNL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

74531-88-7

Synonyms

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate
F 1865
F-1865
tioxamast

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.